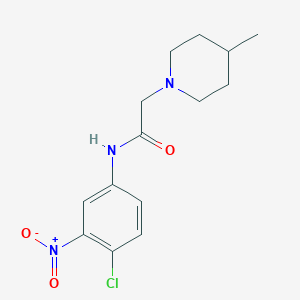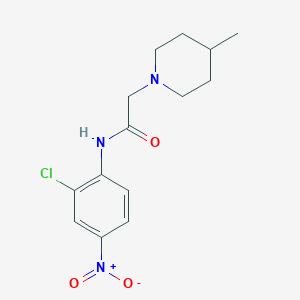![molecular formula C23H21N5O5 B410783 4-ETHOXY-N-[2-(4-METHOXYPHENYL)-6-METHYL-2H-1,2,3-BENZOTRIAZOL-5-YL]-3-NITROBENZAMIDE](/img/structure/B410783.png)
4-ETHOXY-N-[2-(4-METHOXYPHENYL)-6-METHYL-2H-1,2,3-BENZOTRIAZOL-5-YL]-3-NITROBENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ETHOXY-N-[2-(4-METHOXYPHENYL)-6-METHYL-2H-1,2,3-BENZOTRIAZOL-5-YL]-3-NITROBENZAMIDE is a complex organic compound with a unique structure that includes ethoxy, methoxyphenyl, methyl, benzotriazol, and nitrobenzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ETHOXY-N-[2-(4-METHOXYPHENYL)-6-METHYL-2H-1,2,3-BENZOTRIAZOL-5-YL]-3-NITROBENZAMIDE typically involves multiple steps, including Friedel-Crafts acylation, nitration, and coupling reactions. For example, a Friedel-Crafts acylation can be followed by a Clemmensen reduction to introduce the necessary functional groups .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of specific catalysts, solvents, and temperature controls to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
4-ETHOXY-N-[2-(4-METHOXYPHENYL)-6-METHYL-2H-1,2,3-BENZOTRIAZOL-5-YL]-3-NITROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce nitro groups to amines.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce an amine derivative.
Scientific Research Applications
Chemistry: It can be used as a precursor for the synthesis of other complex organic molecules.
Biology: It may have applications in studying biological pathways and interactions.
Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-ETHOXY-N-[2-(4-METHOXYPHENYL)-6-METHYL-2H-1,2,3-BENZOTRIAZOL-5-YL]-3-NITROBENZAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways would depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 4-ethoxy-N’- (2-methylbenzylidene)benzenesulfonohydrazide
- 3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(4-methoxyphenyl)propanamide
Uniqueness
What sets 4-ETHOXY-N-[2-(4-METHOXYPHENYL)-6-METHYL-2H-1,2,3-BENZOTRIAZOL-5-YL]-3-NITROBENZAMIDE apart is its specific combination of functional groups, which can confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H21N5O5 |
|---|---|
Molecular Weight |
447.4g/mol |
IUPAC Name |
4-ethoxy-N-[2-(4-methoxyphenyl)-6-methylbenzotriazol-5-yl]-3-nitrobenzamide |
InChI |
InChI=1S/C23H21N5O5/c1-4-33-22-10-5-15(12-21(22)28(30)31)23(29)24-18-13-20-19(11-14(18)2)25-27(26-20)16-6-8-17(32-3)9-7-16/h5-13H,4H2,1-3H3,(H,24,29) |
InChI Key |
BZRQVCTWACQFEE-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC3=NN(N=C3C=C2C)C4=CC=C(C=C4)OC)[N+](=O)[O-] |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC3=NN(N=C3C=C2C)C4=CC=C(C=C4)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-N-({2-[(4-methylphenyl)sulfonyl]hydrazino}carbothioyl)benzamide](/img/structure/B410701.png)

![N-({2-[(4-bromophenoxy)acetyl]hydrazino}carbothioyl)-2-nitrobenzamide](/img/structure/B410703.png)
![2-nitro-N-({2-[(4-methylphenyl)sulfonyl]hydrazino}carbothioyl)benzamide](/img/structure/B410705.png)

![N-{[2-(2-butoxybenzoyl)hydrazino]carbothioyl}-2-nitrobenzamide](/img/structure/B410707.png)
![(E)-2-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-3-(4-nitrophenyl)prop-2-enenitrile](/img/structure/B410708.png)
![N-{[2-({4-nitrophenoxy}acetyl)hydrazino]carbothioyl}acetamide](/img/structure/B410709.png)
![8-nitro-6-methoxy-4-(4-methylphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B410711.png)
![2-(4,5-Dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-3-{3-nitrophenyl}acrylonitrile](/img/structure/B410713.png)
![N-[(8-HYDROXY-5-NITROQUINOLIN-7-YL)(2-METHOXYPHENYL)METHYL]PROPANAMIDE](/img/structure/B410715.png)


![N-cyclohexyl-2-[({3-nitro-4-methylphenyl}sulfonyl)-4-methoxyanilino]acetamide](/img/structure/B410722.png)
